6-Bromo-2-chloro-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by halogenation, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-chloro-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 6-Bromo-2-chloro-3-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-2-fluorophenol
- 5-Bromo-2-chloro-3-fluorophenol
- 3-Bromo-6-chloro-2-fluorophenol
Uniqueness
6-Bromo-2-chloro-3-fluorophenol is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to other halogenated phenols .
Properties
IUPAC Name |
6-bromo-2-chloro-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVISZQMGLUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.